Netobimin

Descripción general

Descripción

Netobimina es un compuesto carbamato utilizado como fármaco antihelmíntico en medicina veterinaria. Se utiliza principalmente para controlar las infestaciones gastrointestinales de nematodos y tenias en el ganado, como ovejas, cabras y ganado . Netobimina es un profármaco que se metaboliza en albendazol, un antihelmíntico de amplio espectro, dentro del cuerpo del huésped .

Aplicaciones Científicas De Investigación

Netobimina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Netobimina ejerce sus efectos al metabolizarse en albendazol en el intestino del huésped. Albendazol luego se une a la tubulina, una proteína estructural de los microtúbulos, interrumpiendo la formación de microtúbulos en las células de los parásitos . Esto conduce a la inhibición de la división celular y la motilidad, lo que finalmente provoca la muerte de los parásitos .

Análisis Bioquímico

Biochemical Properties

Netobimin interacts with various enzymes and proteins. It is completely converted to albendazole by the gastrointestinal flora . The absorbed albendazole is then completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Cellular Effects

The effects of this compound on cells are primarily due to its metabolite, albendazole. Albendazole has a broad spectrum of activity against various parasites, affecting their energy metabolism, impairing glucose uptake, and inhibiting microtubule polymerization, which disrupts vital cellular processes .

Molecular Mechanism

This compound itself is not active; it is a prodrug that is metabolized into the active compound, albendazole . Albendazole exerts its effects by binding to the protein tubulin, inhibiting its polymerization into microtubules. This disrupts cell structures and interferes with cell division and energy production, leading to the death of the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound was administered orally to ewes at 20 mg/kg bodyweight . Blood and faecal samples were collected from 1 to 120 h post-treatment and analysed . The study concluded that this compound is completely converted to albendazole by the gastrointestinal flora and absorbed albendazole is completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, this compound was administered orally to ewes at 20 mg/kg bodyweight . The study found that neither this compound nor albendazole was present, and only albendazole sulphoxide and albendazole sulphone metabolites were detected in the plasma samples .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly but incompletely metabolised to albendazole . The absorbed albendazole is then completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its conversion to albendazole and its subsequent metabolism. After oral administration, this compound is rapidly converted to albendazole in the gastrointestinal tract . The absorbed albendazole is then metabolized to its sulphoxide and sulphone metabolites .

Subcellular Localization

The subcellular localization of this compound is not well studied. Its metabolite, albendazole, is known to exert its effects in the cytoplasm of cells, where it binds to tubulin and disrupts microtubule formation .

Métodos De Preparación

Netobimina se sintetiza a través de una serie de reacciones químicas que involucran la formación de un grupo benzimidazol. La ruta sintética suele implicar la reacción de un derivado de nitrofenilguanidina con un compuesto carbamato en condiciones controladas . Los métodos de producción industrial implican la síntesis a gran escala en reactores químicos, seguida de la purificación y la formulación en productos veterinarios .

Análisis De Reacciones Químicas

Netobimina sufre varios tipos de reacciones químicas, que incluyen:

Reducción: Netobimina se reduce a albendazol en el tracto gastrointestinal del huésped.

Oxidación: Albendazol, el metabolito activo, puede oxidarse aún más a albendazol sulfóxido y albendazol sulfona.

Sustitución: El grupo nitro en netobimina puede sufrir reacciones de sustitución en condiciones específicas.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes reductores como el hidrógeno gaseoso o los catalizadores metálicos para la reducción, y agentes oxidantes como el peróxido de hidrógeno para la oxidación. Los principales productos formados a partir de estas reacciones son albendazol, albendazol sulfóxido y albendazol sulfona .

Comparación Con Compuestos Similares

Netobimina es similar a otros antihelmínticos benzimidazólicos como albendazol, fenbendazol y mebendazol. netobimina es única en el sentido de que es un profármaco que se metaboliza en albendazol, proporcionando un espectro de actividad más amplio . Otros compuestos similares incluyen:

Albendazol: Directamente activo contra una amplia gama de parásitos.

Fenbendazol: Utilizado para tratar infecciones parasitarias en varios animales.

Mebendazol: Comúnmente utilizado para tratar infecciones parasitarias humanas.

La singularidad de netobimina radica en su capacidad para convertirse en albendazol, ofreciendo una mayor eficacia contra una gama más amplia de parásitos .

Propiedades

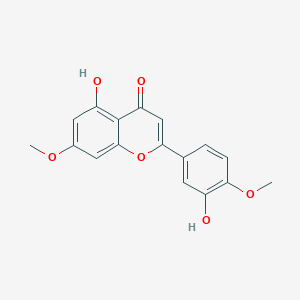

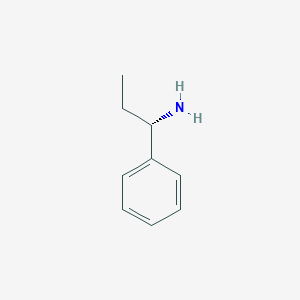

IUPAC Name |

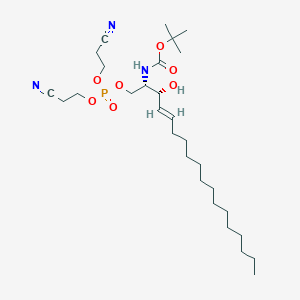

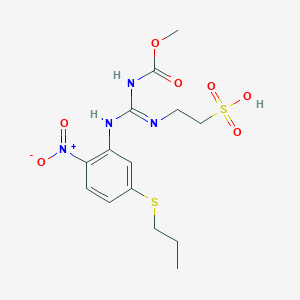

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVUETZRWGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236925 | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88255-01-0 | |

| Record name | Netobimin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netobimin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netobimin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOBIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Netobimin?

A1: this compound itself is a prodrug, meaning it is metabolized in the body to its active metabolites, primarily albendazole sulfoxide (ABZSO). ABZSO exerts its anthelmintic effect by binding to β-tubulin in susceptible parasites. This binding disrupts microtubule polymerization, which is essential for various cellular processes in parasites, including nutrient absorption, motility, and reproduction. [, , , , , , ]

Q2: Against which parasites has this compound demonstrated efficacy?

A2: this compound has shown efficacy against a range of gastrointestinal nematodes in sheep, goats, and cattle. Studies have reported its activity against species like Haemonchus contortus, Trichostrongylus colubriformis, Ostertagia circumcincta, Dictyocaulus viviparus, Muellerius capillaris, and Dicrocoelium dendriticum. [, , , , , , , , , ]

Q3: Is this compound effective against all stages of parasite development?

A3: While this compound demonstrates activity against various developmental stages, its efficacy can vary. For instance, one study indicated effectiveness against adult Dicrocoelium dendriticum in sheep but limited efficacy against immature stages of Fasciola hepatica. [, ]

Q4: Does the rumen environment influence the efficacy of this compound?

A4: Research suggests that ruminal microflora contribute to the biotransformation of this compound. Studies using artificial rumens have demonstrated that ruminal bacteria can reduce this compound and its metabolites, favoring the production of albendazole, potentially enhancing its efficacy. []

Q5: Are there differences in efficacy between the zwitterion and trisamine formulations of this compound?

A5: Studies comparing the zwitterion and trisamine formulations of this compound administered orally to cattle observed that the zwitterion formulation resulted in significantly higher plasma concentrations of ABZSO and ABZSO2. This difference in pharmacokinetic profiles might contribute to varying efficacy levels. []

Q6: What are the primary metabolites of this compound?

A6: Following administration, this compound is rapidly metabolized in the body. The major metabolites detected in plasma are albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2). Albendazole (ABZ) itself is often found in low concentrations or not detected at all in plasma. [, , , , , ]

Q7: Does the co-administration of other drugs influence this compound's metabolism?

A7: Research indicates that co-administration of certain drugs can alter this compound's pharmacokinetics. For example, co-administration of methimazole, a sulphoxidation inhibitor, significantly increased the elimination half-life and AUC of ABZSO in sheep and cattle, potentially prolonging its therapeutic effect. [, ]

Q8: What is the role of the liver in this compound metabolism?

A8: The liver plays a crucial role in metabolizing this compound. Studies using liver microsomes from sheep and cattle have shown that this compound is primarily metabolized by the flavin-containing mono-oxygenase (FMO) enzyme system, leading to the formation of ABZSO. []

Q9: How is this compound excreted from the body?

A9: this compound and its metabolites are primarily excreted in the urine. Studies in sheep found that a significant percentage of the administered dose is excreted within 120 hours. The excretion profile may vary depending on the route of administration and the presence of other drugs. []

Q10: Is there evidence of resistance to this compound in parasite populations?

A10: Yes, studies have reported the emergence of benzimidazole resistance in nematode populations, including Haemonchus contortus. This resistance poses a significant challenge to the efficacy of this compound and other benzimidazole anthelmintics. [, ]

Q11: What are the potential mechanisms of resistance to this compound?

A11: While the exact mechanisms of resistance are complex and not fully understood, studies suggest that mutations in the β-tubulin gene of parasites can reduce the binding affinity of benzimidazoles like ABZSO, leading to decreased efficacy. []

Q12: Are there any limitations in using this compound in pregnant animals?

A12: Studies in rats have shown that this compound can cross the placental barrier and potentially induce embryotoxic and teratogenic effects. Therefore, caution should be exercised when considering its use in pregnant animals, and a veterinarian should always be consulted. [, ]

Q13: Does the volume of drench administration impact this compound's efficacy?

A13: Research suggests that the volume of drench administration can influence the efficacy of benzimidazole anthelmintics like this compound. Larger volumes might increase the risk of rumen bypass, reducing the drug's residence time in the rumen and potentially impacting its efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)